molecular formula C12H13NO2 B13030485 2-(Benzylamino)pent-4-ynoic acid

2-(Benzylamino)pent-4-ynoic acid

Cat. No.: B13030485
M. Wt: 203.24 g/mol
InChI Key: VYYANDBOTGOYCN-UHFFFAOYSA-N
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Description

2-(Benzylamino)pent-4-ynoic acid is a chemical compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . This compound is characterized by the presence of a benzylamino group attached to a pent-4-ynoic acid backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)pent-4-ynoic acid typically involves the reaction of glyoxylic acid monohydrate with benzylamine and allenyl boronic acid in dichloromethane . The reaction is carried out under ambient conditions, and the product is purified using standard chromatographic techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the purification methods employed.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)pent-4-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Benzylamino)pent-4-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Benzylamino)pent-4-ynoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with target proteins, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)pent-4-ynoic acid is unique due to the presence of both the benzylamino and alkyne groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(benzylamino)pent-4-ynoic acid

InChI

InChI=1S/C12H13NO2/c1-2-6-11(12(14)15)13-9-10-7-4-3-5-8-10/h1,3-5,7-8,11,13H,6,9H2,(H,14,15)

InChI Key

VYYANDBOTGOYCN-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C(=O)O)NCC1=CC=CC=C1

Origin of Product

United States

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